(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine
Description
Properties
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13(2)17-10-9-16(12-14(17)3)21-24(22,23)18-8-4-6-15-7-5-11-20-19(15)18/h4-13,21H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIFGOUURVKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.
Scientific Research Applications
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The sulfonyl amine group can interact with proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, depending on the specific context and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key functional groups with other sulfonamides and aryl-substituted amines. Below is a comparative analysis with structurally related compounds from the provided evidence:
Key Differences and Implications:
Sulfonamide vs. Unlike the triazole core in , the quinoline-phenyl system in the target may confer fluorescence or metal-chelating properties.
Substituent Effects: The 3-methyl-4-isopropylphenyl group in the target increases steric hindrance relative to the 4-chlorophenyl group in and , which could reduce metabolic degradation but also limit solubility. The 8-quinolylsulfonyl group differentiates the target from simpler amines like N-Isopropylaniline , likely enhancing bioactivity.
Toxicity and Regulatory Considerations :
- Isopropyl-containing compounds (e.g., Fenamiphos , N-Isopropylaniline ) are often regulated due to toxicity risks. The target’s structural complexity may mitigate such risks but requires validation .
Research Findings and Data
Physicochemical Properties (Inferred from Analogs):
Biological Activity
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine is a complex organic compound notable for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a quinoline moiety and a sulfonyl amine group, which contributes to its biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with DNA and proteins:
- DNA Interaction : The quinoline moiety can intercalate with DNA, influencing replication and transcription processes.
- Protein Interaction : The sulfonyl amine group may inhibit protein functions or alter their activities, leading to various downstream effects in cellular processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related quinoline derivatives have shown selective cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | < 10 |
| Compound B | HCT-15 (Colon Cancer) | 15 |
| Compound C | EKVX (Lung Cancer) | 5 |
These results suggest that the compound could be further evaluated for its potential as an anticancer agent.
Antimicrobial Activity
Antimicrobial screening of quinoline derivatives has demonstrated effectiveness against various bacterial strains. For example, certain derivatives showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus:
| Compound | MIC (µg/mL) |
|---|---|
| Compound 1 | 16 |
| Compound 2 | 32 |
| Compound 3 | 32 |
This antimicrobial potential indicates that this compound may also be useful in developing new antibacterial agents.
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in PubMed Central examined the antitumor effects of quinoline derivatives, revealing that specific structural modifications enhanced activity against various cancer cell lines. The findings emphasized the importance of functional groups in determining efficacy .
- Antimicrobial Efficacy : Another research effort focused on synthesizing new derivatives of substituted quinazolinones, which are structurally related to the compound . Results indicated significant antimicrobial activity against multiple strains, reinforcing the potential for similar compounds .
- Mechanistic Insights : Investigations into the mechanism revealed that compounds with similar structures could modulate key cellular pathways involved in cancer progression and microbial resistance .
Q & A
Q. What are the optimal synthetic routes for (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine, and how can purity be ensured?
Methodological Answer:
- Synthesis Design : Utilize stepwise coupling of the quinoline sulfonyl chloride with the substituted phenylamine under anhydrous conditions. Heating at 60–80°C in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) facilitates the reaction .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the sulfonamide linkage and substituent positions. Compare chemical shifts with analogous quinoline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns via electrospray ionization (ESI+) .
- FTIR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and amine (N–H, ~3300 cm) functional groups .
Q. How can researchers address contradictory data in pharmacological studies involving this compound?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line viability, incubation time, and solvent controls) to minimize variability .
- Dose-Response Analysis : Perform EC or IC curves across multiple concentrations to identify non-linear effects. Use statistical tools like ANOVA to assess significance .
Advanced Research Questions
Q. What computational methods predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-life and bioaccumulation potential. Use software like EPI Suite or TEST .
- Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aqueous environments to assess persistence and mobility .
Q. How does chirality influence the biological activity of this compound?
Methodological Answer:
Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) conditions at 40°C for 24–72 hours. Monitor degradation products via LC-MS .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Assess physical (e.g., color, solubility) and chemical (e.g., impurity profile) stability .
Q. How can researchers identify synergistic effects between this compound and other bioactive molecules?
Methodological Answer:
- Combinatorial Screening : Use checkerboard assays to test combinations with antibiotics or anticancer agents. Calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic Profiling : Perform RNA sequencing on treated cells to identify pathways modulated by the combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
